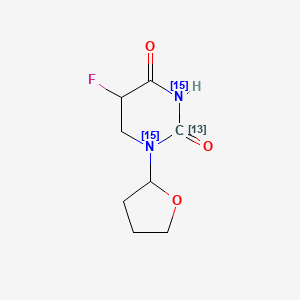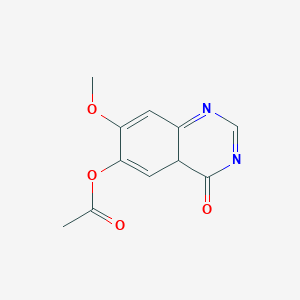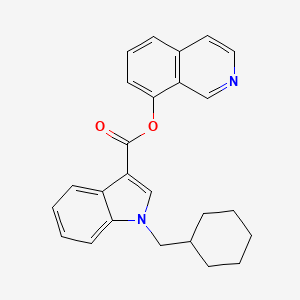
7-chloro-2-methyl-4aH-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-methyl-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
准备方法
The synthesis of 7-chloro-2-methyl-4aH-quinazolin-4-one typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate . Another method involves the reaction of anthranilic acid with excess formamide at elevated temperatures . These methods are commonly used in laboratory settings, while industrial production methods may involve more scalable and efficient processes.
化学反应分析
7-chloro-2-methyl-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
7-chloro-2-methyl-4aH-quinazolin-4-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 7-chloro-2-methyl-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . The compound also affects other bacterial virulence factors, making it a promising candidate for the development of new antimicrobial agents .
相似化合物的比较
7-chloro-2-methyl-4aH-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
2-methylquinazolin-4-one: Lacks the chlorine substituent, which may affect its biological activity.
4-chloroquinazolin-2-one: Differently substituted, leading to variations in its chemical and biological properties.
6-chloro-2-methylquinazolin-4-one: Similar structure but with chlorine at a different position, influencing its reactivity and applications. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
7-chloro-2-methyl-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4,7H,1H3 |
InChI 键 |
YEZFJTRPENKDJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)C2C=CC(=CC2=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)



![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)

![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)


![4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)



